molecular formula C20H13BrN2O2S B2659905 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide CAS No. 313275-84-2

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide

Cat. No.: B2659905
CAS No.: 313275-84-2
M. Wt: 425.3
InChI Key: WTHPPNMCTOWGQL-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide is a synthetic chemical compound designed for research applications. It is built around the benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse and potent biological activities . The molecular structure integrates a benzothiazole moiety, a hydroxyphenyl linker, and a 3-bromobenzamide group, which may contribute to its specificity and interaction with biological targets. The benzothiazole nucleus is recognized as a versatile template in experimental drug design. Research into analogous compounds has demonstrated that the benzothiazole scaffold is associated with significant pharmacological properties, including antimicrobial and anticancer activities . Specifically, 2-arylbenzothiazole derivatives have received considerable attention as potential anticancer agents . The presence of the benzothiazole ring in a molecule allows it to participate in key interactions at target sites, making it a valuable structure for developing new therapeutic leads . This compound is supplied exclusively for research purposes in laboratory settings. It is intended for use in in vitro assays and early-stage pharmacological studies to investigate its potential mechanisms and efficacy. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-17(24)15(11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHPPNMCTOWGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromo-4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromobenzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. For its anticancer activity, the compound may inhibit key signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and linkage groups:

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents Key Differences Molecular Weight (g/mol) Evidence ID
Target Compound : N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide Benzamide + benzothiazole - 4-Hydroxyphenyl
- 3-Bromobenzamide
Reference ~403.3 (estimated) -
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide Benzamide + benzothiazole - 2-Methylphenyl
- 3-Nitro, 4-pyrrolidinyl
Nitro (electron-withdrawing) and pyrrolidinyl (bulky) substituents alter electronic and steric profiles. ~446.4
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Benzamide + thiazole - Sulfamoyl linkage
- Thiazole instead of benzothiazole
Sulfamoyl group enhances polarity; thiazole lacks aromatic bulk. ~454.3
N-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]-4-hydroxyphenyl}-4-bromobenzene-1-sulfonamide Sulfonamide + benzothiazole - Sulfanyl linkage
- Sulfonamide group
Sulfonamide increases acidity and hydrogen-bonding capacity. ~493.4
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Benzamide + thiazole - Trifluoromethylphenyl-thiazole
- 4-Bromophenyl
CF₃ group enhances lipophilicity and metabolic stability. ~503.3
N-[[3-(1,3-Benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide Benzamide + benzothiazole - Carbamothioyl linkage
- Cl, methoxy substituents
Thiourea linkage may improve metal-binding properties. ~487.9

Physicochemical and Electronic Properties

  • Electron-Donating vs. Withdrawing Groups : The target compound’s hydroxyl group (electron-donating) contrasts with analogues bearing nitro (), trifluoromethyl (), or chloro () groups, which are electron-withdrawing. This difference affects solubility, pKa, and reactivity.
  • Linkage Groups: Sulfamoyl () and sulfonamide () linkages introduce polar moieties, enhancing aqueous solubility compared to the target’s amide bond.
  • Aromatic Systems : Benzothiazole (target) vs. thiazole () alters π-π stacking and van der Waals interactions. Thiazole’s smaller aromatic system may reduce binding affinity in hydrophobic pockets.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H12BrN2O2S
  • IUPAC Name : this compound
  • Molecular Weight : 365.24 g/mol

This compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluating the cytotoxic effects of benzothiazole derivatives on human lung cancer cell lines A549, HCC827, and NCI-H358 demonstrated that compounds similar to this compound showed promising results:

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D

These results suggest that the compound may effectively inhibit cancer cell proliferation at low concentrations, making it a candidate for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Antimicrobial Testing Results

The antimicrobial efficacy was assessed using broth microdilution methods against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Saccharomyces cerevisiae128

These results indicate that while the compound exhibits some antimicrobial activity, it may require structural modifications to enhance potency against specific pathogens .

The proposed mechanism of action for benzothiazole derivatives involves interaction with DNA and inhibition of key cellular processes. Studies have shown that these compounds predominantly bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for tumor growth .

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